![molecular formula C24H24N4O4S2 B12150504 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150504.png)
2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H22N4O3S2 |
Molecular Weight | 466.6 g/mol |
IUPAC Name | (5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI Key | NCQDDYGWEYDIIA-JXAWBTAJSA-N |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to the target molecule displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions on the aromatic ring showed enhanced inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |
---|---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 22 | 91.66 |
2-(Arylimino)thiazolidin-4-one | S. aureus | 24 | 93.33 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Thiazolidinone derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells . The incorporation of specific substituents can enhance the cytotoxic effects against these cancer types.
Case Study: HT29 Cell Line
In a study examining the effects of thiazolidinone derivatives on HT29 cells, it was found that certain modifications led to a significant decrease in cell viability, indicating effective anticancer properties . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiazolidine ring is known to inhibit various kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in bacterial cells, leading to cell death.
- Molecular Interactions : The methoxy group may enhance lipophilicity, improving membrane permeability and interaction with target proteins.
Scientific Research Applications
-
Anticancer Properties :
Recent studies have shown that compounds similar to the target molecule exhibit significant anticancer activity. For example, derivatives of pyrido[1,2-a]pyrimidine have been evaluated for their effects on tumor cell lines. These compounds demonstrate the ability to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis . -
Antimicrobial Effects :
The thiazolidinone moiety present in the compound has been linked to antimicrobial activity. Compounds with similar structures have been synthesized and tested against various bacterial strains, showing promising results as potential antibacterial agents . The incorporation of hydroxypropyl groups can enhance solubility and bioavailability, making them more effective in clinical settings. -
Anti-inflammatory Activity :
Research indicates that derivatives of pyrido[1,2-a]pyrimidine exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds candidates for treating inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound involves several steps that can include:
- Formation of Thiazolidinone Ring : The initial step often involves the condensation of appropriate aldehydes with thiosemicarbazides to form thiazolidinone derivatives.
- Pyrimidine Synthesis : The pyrimidine core can be synthesized through multi-step reactions involving cyclization processes that utilize various reagents such as hydrazones or isocyanates .
- Functionalization : The introduction of the hydroxypropyl amino group can be achieved through nucleophilic substitution reactions where suitable precursors are reacted under controlled conditions to yield the final product.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzyme active sites involved in cancer progression and inflammation. The docking results indicate favorable interactions with key amino acid residues, which could be crucial for its biological activity .
Case Studies
- Anticancer Activity Evaluation : A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives demonstrated their efficacy against different cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anticancer properties compared to unsubstituted analogs .
- Antimicrobial Screening : In vitro tests against Gram-positive and Gram-negative bacteria showed that thiazolidinone derivatives exhibited significant antimicrobial activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions improved efficacy .
Properties
Molecular Formula |
C24H24N4O4S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-15-5-3-11-27-21(15)26-20(25-10-4-12-29)18(22(27)30)13-19-23(31)28(24(33)34-19)14-16-6-8-17(32-2)9-7-16/h3,5-9,11,13,25,29H,4,10,12,14H2,1-2H3/b19-13- |
InChI Key |
HQSAOFCBYASGCK-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.